molecular formula C6H10Br2O2 B13770135 Butyl dibromoacetate CAS No. 59956-56-8

Butyl dibromoacetate

Cat. No.: B13770135
CAS No.: 59956-56-8
M. Wt: 273.95 g/mol
InChI Key: PRKVHEYASKRHKL-UHFFFAOYSA-N
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Preparation Methods

Butyl dibromoacetate can be synthesized through a two-step process. The first step involves the reaction of bromoacetic acid with sulfoxide chloride to produce bromoacetyl chloride. In the second step, bromoacetyl chloride reacts with butanol in the presence of a base such as sodium tripolyphosphate and a solvent like chloroform . The reaction conditions typically involve low temperatures and controlled addition of reagents to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Butyl dibromoacetate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: It can be hydrolyzed to produce butanol and dibromoacetic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of butyl dibromoacetate involves its ability to act as an alkylating agent. It can react with nucleophilic sites in molecules, leading to the formation of covalent bonds. This property makes it useful in the synthesis of complex organic molecules and pharmaceuticals .

Comparison with Similar Compounds

Butyl dibromoacetate can be compared to other similar compounds such as:

    Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a butyl group.

    Methyl bromoacetate: Contains a methyl group instead of a butyl group.

    Tert-butyl bromoacetate: Has a tert-butyl group instead of a butyl group.

These compounds share similar reactivity and applications but differ in their physical properties and specific uses in synthesis.

Properties

CAS No.

59956-56-8

Molecular Formula

C6H10Br2O2

Molecular Weight

273.95 g/mol

IUPAC Name

butyl 2,2-dibromoacetate

InChI

InChI=1S/C6H10Br2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3

InChI Key

PRKVHEYASKRHKL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(Br)Br

Origin of Product

United States

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